
Ursodeoxycholic-24-13C acid
Overview
Description
Ursodeoxycholic-24-13C acid (UDCA-24-13C) is a stable isotope-labeled derivative of ursodeoxycholic acid (UDCA), a secondary bile acid naturally present in humans and other mammals. UDCA is clinically used to treat cholestatic liver diseases (e.g., primary biliary cholangitis), gallstones, and intrahepatic cholestasis of pregnancy (ICP) . The 13C isotopic label at position 24 enables precise tracking of UDCA’s metabolic fate in vivo, making it a critical tool for pharmacokinetic and metabolic studies . Structurally, UDCA is characterized by a 5β-cholan-24-oic acid backbone with hydroxyl groups at positions 3α and 7β, distinguishing it from other bile acids like chenodeoxycholic acid (CDCA, 3α,7α-dihydroxy) and deoxycholic acid (DCA, 3α,12α-dihydroxy) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodeoxycholic-24-13C acid can be synthesized from chenodeoxycholic acid through a series of chemical reactions. The process involves the use of 7α- and 7β-hydroxysteroid dehydrogenases to epimerize chenodeoxycholic acid to ursodeoxycholic acid. The reaction conditions typically include the use of Escherichia coli BL21 for the heterologous expression of the enzymes, with the reaction carried out in a fermentor at controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of ursodeoxycholic acid involves the extraction of chenodeoxycholic acid from bovine and goose sources, followed by chemical epimerization. The process uses organic solvents and heavy metals, which are then purified to obtain ursodeoxycholic acid. The labeled version, this compound, is produced by incorporating the 13C isotope during the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ursodeoxycholic-24-13C acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to be stable under normal conditions but can be oxidized or reduced under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone. These reagents are used to enhance the stereoselectivity of the reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed: The major products formed from the reactions of this compound include various bile acid derivatives, such as tauroursodeoxycholic acid and glycoursodeoxycholic acid. These derivatives are formed through conjugation reactions and are used in various therapeutic applications .
Scientific Research Applications
Treatment of Hepatobiliary Disorders
Ursodeoxycholic acid is primarily used in the treatment of various hepatobiliary disorders. Clinical studies have established its efficacy in conditions such as:
- Primary Biliary Cholangitis : UDCA is the standard treatment for this autoimmune liver disease. It has been shown to improve liver function tests and may offer a survival benefit when administered at appropriate doses .
- Cholelithiasis : UDCA aids in dissolving cholesterol-rich gallstones by reducing bile cholesterol saturation, making it a non-surgical option for patients .
- Intrahepatic Cholestasis of Pregnancy : A randomized controlled trial demonstrated that UDCA can improve maternal and fetal outcomes in pregnant women suffering from this condition .
Metabolic Disorders
Research indicates that Ursodeoxycholic-24-13C acid can enhance fatty acid oxidation and improve metabolic profiles in animal models of nonalcoholic fatty liver disease. In one study, UDCA administration resulted in normalized glucose and lactate levels in steatotic livers, suggesting a beneficial effect on hepatic metabolism .
Pharmacokinetics and Metabolism Studies
The use of this compound allows researchers to trace metabolic pathways due to the incorporation of carbon-13 isotopes. This has been particularly useful in:
- Metabolite Identification : Studies have shown that after administration, significant metabolites such as N-acetylglucosamine conjugates are excreted, providing insights into the metabolic fate of UDCA .
- Bioavailability Studies : The isotopic labeling helps assess the bioavailability and pharmacokinetics of UDCA in different populations, including those with impaired liver function .
Niemann-Pick Disease Type C
A series of case studies have reported improvements in liver function among patients with Niemann-Pick disease type C after treatment with UDCA. Patients showed significant reductions in liver enzymes and improvements in clinical symptoms following UDCA therapy .
Hepatic Steatosis
In a study involving obese Zucker rats, UDCA treatment improved hepatic fatty acid oxidation and overall metabolic abnormalities associated with steatosis. This suggests potential applications for UDCA in managing obesity-related liver diseases .
Research Findings
Mechanism of Action
Ursodeoxycholic-24-13C acid exerts its effects by modulating the composition of bile acids and reducing the cytotoxicity of hydrophobic bile acids. The compound stimulates hepatobiliary secretion through calcium-dependent mechanisms and activation of protein kinase C-alpha. It also protects hepatocytes against bile acid-induced apoptosis by inhibiting mitochondrial membrane permeability transition and stimulating survival pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
UDCA and its analogs differ in hydroxyl group positions and conjugation states, which influence solubility, absorption, and therapeutic effects:
Compound | Molecular Formula | Hydroxylation Sites | Conjugation | Water Solubility (pH 7.0) | Key Physicochemical Traits |
---|---|---|---|---|---|
UDCA | C₂₄H₄₀O₄ | 3α, 7β | Unconjugated | 53 µM | Low solubility in water, forms micelles |
CDCA | C₂₄H₄₀O₄ | 3α, 7α | Unconjugated | 250 µM | Higher solubility, prone to colonic absorption |
Tauroursodeoxycholic acid (TUDCA) | C₂₆H₄₅NO₆S | 3α, 7β | Taurine | >1 mM | Enhanced solubility, neuroprotective effects |
IsoUDCA | C₂₄H₄₀O₄ | 3β, 7β | Unconjugated | Not reported | 3β-epimer of UDCA, formed during metabolism |
- Solubility : UDCA’s lower water solubility compared to CDCA limits its duodenal absorption and increases precipitation risk in the colon at pH <8.0 .
- Conjugation : Taurine conjugation (TUDCA) enhances solubility and alters therapeutic applications, such as neuroprotection .
Metabolic Pathways and Isotopic Tracing
- UDCA-24-13C Metabolism : Administered UDCA-24-13C undergoes hepatic conjugation (taurine/glycine), hydroxylation (C-1, 6, 21, 22, 23), and isomerization to isoUDCA (3β,7β-dihydroxy). Over 50% of urinary metabolites are N-acetylglucosamine conjugates .
- Comparative Metabolism :
Pharmacokinetics and Solubility Profiles
- Absorption : UDCA’s low solubility limits duodenal absorption, whereas CDCA is readily absorbed in the jejunum .
Data Tables
Table 1: Isotope-Labeled Bile Acids in Research
Compound | Isotopic Label | Application | Reference |
---|---|---|---|
UDCA-24-13C | ¹³C at C-24 | Metabolic tracing, hydroxylation studies | |
Deoxycholic-2,2,4,4-d4 acid | Deuterium | Lipid metabolism studies |
Table 2: Clinical Outcomes in Gallstone Dissolution
Treatment | Complete Dissolution (6 Months) | Partial Dissolution | Adverse Effects |
---|---|---|---|
UDCA (10 mg/kg/day) | 24% | 18% | Diarrhea (15%) |
UDCA + CDCA (5 mg/kg each) | 52% | 30% | Transaminase elevation (10%) |
Biological Activity
Ursodeoxycholic acid (UDCA), also known as ursodiol, is a secondary bile acid with significant biological activities, particularly in the context of hepatobiliary diseases. The isotopically labeled variant, Ursodeoxycholic-24-13C acid, has garnered interest for its potential applications in metabolic studies and therapeutic interventions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
Ursodeoxycholic acid is derived from chenodeoxycholic acid through enzymatic transformations. The synthesis involves key enzymes such as 7α-hydroxysteroid dehydrogenase and 7β-hydroxysteroid dehydrogenase, which facilitate the conversion of substrates into UDCA through a series of oxidation and reduction reactions. The introduction of the 13C isotope at the C-24 position allows for advanced metabolic tracing studies, enhancing our understanding of UDCA's biological pathways.
UDCA exhibits multiple mechanisms that contribute to its biological activity:
- Choleretic Effects : UDCA promotes bile flow and reduces cholesterol saturation in bile, which is crucial for preventing gallstone formation. It increases intracellular calcium levels in cholestatic hepatocytes, stimulating transport proteins involved in biliary secretion .
- Cytoprotection : UDCA protects hepatocytes from bile acid-induced damage by attenuating oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and promotes anti-apoptotic pathways .
- Immunomodulation : UDCA has been shown to modulate immune responses by suppressing phagocytosis and regulating cytokine production. This immunomodulatory effect is beneficial in conditions like primary biliary cholangitis and autoimmune hepatitis .
- Anti-inflammatory Properties : The compound exerts protective effects on gastrointestinal epithelial cells, enhancing wound healing and reducing inflammation through the regulation of antimicrobial peptides and cytokines .
- Chemopreventive Actions : Research indicates that UDCA may have chemopreventive properties against certain cancers, particularly colorectal cancer, by inducing cellular differentiation and apoptosis in cancer cells .
Therapeutic Applications
UDCA is clinically utilized for various hepatobiliary disorders:
- Cholestatic Liver Diseases : It is the first-line treatment for primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), where it improves liver function tests and slows disease progression .
- Gallstone Dissolution : UDCA effectively dissolves cholesterol gallstones, particularly in patients who are not candidates for surgery .
- Adjuvant Cancer Therapy : Emerging evidence suggests that UDCA may enhance the efficacy of certain chemotherapeutic agents by modulating oncogenic signaling pathways .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Key Findings on Ursodeoxycholic Acid
Case Studies
- Primary Biliary Cholangitis (PBC) : A cohort study involving patients treated with UDCA demonstrated significant improvements in alkaline phosphatase levels over one year, correlating with better long-term outcomes .
- Gallstone Disease : In a clinical trial, patients receiving UDCA showed a marked reduction in gallstone size compared to placebo groups, supporting its efficacy as a non-surgical treatment option .
- Colorectal Cancer Prevention : A study indicated that patients with a history of colorectal adenomas who received UDCA had a lower recurrence rate compared to those who did not receive treatment, suggesting potential chemopreventive effects .
Q & A
Basic Research Questions
Q. How to characterize the molecular structure and stability of Ursodeoxycholic-24-¹³C acid in experimental settings?
- Methodological Answer : Structural characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation of hydroxyl groups at positions 3α and 7β, coupled with mass spectrometry (MS) to verify isotopic purity of the ¹³C label at C-24. Stability studies should assess degradation under varying temperatures (e.g., -20°C long-term storage) and solvent conditions (e.g., DMSO, methanol) using high-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection .
Q. What are the standard protocols for preparing stock solutions of Ursodeoxycholic-24-¹³C acid to ensure reproducibility in cellular assays?
- Methodological Answer : Dissolve the crystalline solid in anhydrous DMSO or methanol (30 mg/mL), purge with nitrogen to prevent oxidation, and aliquot to avoid freeze-thaw cycles. Validate concentration via spectrophotometry (λ = 210 nm) or quantitative NMR. For in vitro studies, dilute in culture media to ≤0.1% solvent to minimize cytotoxicity .
Q. What analytical techniques are recommended for quantifying Ursodeoxycholic-24-¹³C acid and its metabolites in biological samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with isotopic internal standards (e.g., d₄-UDCA) to correct for matrix effects. For urinary metabolites, employ fast atom bombardment MS (FAB-MS) to detect N-acetylglucosamine conjugates and collision-induced dissociation to confirm hydroxylation sites .
Advanced Research Questions
Q. How to resolve contradictions between preclinical and clinical data on Ursodeoxycholic acid's efficacy in cholestatic liver diseases?
- Methodological Answer : Preclinical models (e.g., Mdr2 knockout mice) often use higher doses (20–30 mg/kg/day) than human trials (15–23 mg/kg/day). Address species-specific bile acid metabolism by measuring serum UDCA levels and fecal bile acid profiles. Incorporate translational biomarkers like alkaline phosphatase isoforms or FGF19 to bridge mechanistic gaps .
Q. What methodological considerations are critical when using ¹³C isotopic labeling to track Ursodeoxycholic acid metabolism in human studies?
- Methodological Answer : Administer [24-¹³C]-UDCA orally and collect serial plasma/urine samples. Use high-resolution MS to distinguish ¹³C-labeled metabolites from endogenous bile acids. Account for isotopic dilution by calculating enrichment ratios and validate with kinetic modeling (e.g., compartmental analysis) .
Q. How to analyze the conjugation patterns of Ursodeoxycholic-24-¹³C acid with N-acetylglucosamine in urinary metabolites?
- Methodological Answer : Extract bile acids from urine using solid-phase extraction (C18 columns), separate conjugates via reverse-phase HPLC, and analyze with FAB-MS. For structural confirmation, perform enzymatic hydrolysis (β-glucuronidase/N-acetylglucosaminidase) and compare fragmentation patterns with synthetic standards .
Q. What systems pharmacology approaches are effective in elucidating Ursodeoxycholic acid's multi-target mechanisms in neuroprotection?
- Methodological Answer : Combine transcriptomic microarrays (e.g., ischemia-related genes) with pathway analysis tools (e.g., MetaCore) to identify regulated pathways (apoptosis, cytoskeleton remodeling). Validate network interactions using knockout models or siRNA silencing of key nodes (e.g., Bcl-2, caspase-3) .
Q. How to design experiments evaluating the synergistic effects of Ursodeoxycholic acid with probiotics in NAFLD models?
- Methodological Answer : Co-administer UDCA (10–15 mg/kg/day) with probiotics (e.g., Bifidobacterium spp.) in high-fat diet-induced NAFLD mice. Assess liver histology (steatosis score), serum ALT/AST, and gut microbiota via 16S rRNA sequencing. Control for diet-induced microbial shifts using germ-free models .
Q. What advanced techniques are required to quantify hydroxylated metabolites of Ursodeoxycholic-24-¹³C acid in biological matrices?
- Methodological Answer : Use LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to separate polar hydroxylated metabolites (e.g., 1β-, 6α-, or 22-hydroxylated UDCA). Confirm structures via MS/MS fragmentation and compare retention times with synthesized analogs .
Q. How to investigate the role of gut microbiota in modulating the therapeutic efficacy of Ursodeoxycholic acid in metabolic disorders?
- Methodological Answer : Perform fecal microbiota transplantation (FMT) from UDCA-treated donors to germ-free mice. Corate microbial composition (metagenomics) with bile acid profiling (LC-MS) and metabolic outcomes (glucose tolerance, hepatic lipidomics). Use bile acid receptor knockout models (e.g., FXR, TGR5) to dissect host-microbe interactions .
Q. Data Contradiction and Clinical Translation
Q. What are the key considerations in designing randomized controlled trials for Ursodeoxycholic acid in primary sclerosing cholangitis given conflicting efficacy data?
- Methodological Answer : Prioritize composite endpoints (e.g., transplant-free survival) over biochemical markers. Stratify patients by disease stage (early vs. advanced fibrosis) and UDCA metabolism status (measured via serum UDCA levels). Include long-term follow-up (≥5 years) to assess cholangiocarcinoma risk .
Q. How to reconcile discrepancies in UDCA's anti-apoptotic effects between in vitro and in vivo models of liver injury?
- Methodological Answer : In vitro models often use supraphysiological UDCA concentrations (≥50 µM). Validate findings with primary hepatocytes exposed to pathophysiological bile acid mixtures (e.g., glycochenodeoxycholic acid) and compare with in vivo outcomes using liver-specific caspase-3 activity assays .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i21+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-GXWWAZPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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